molecular formula C23H29N7O3 B608707 [3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate CAS No. 1192189-69-7

[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate

Cat. No. B608707
CAS RN: 1192189-69-7
M. Wt: 451.5 g/mol
InChI Key: PWPNYABQEOGNNC-UHFFFAOYSA-N
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Description

“[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate” is a chemical compound . It has been identified as a JAK1 selective inhibitor .


Synthesis Analysis

The synthesis of this compound is based on ®-N-methyl-N- (5-azaspiro [2.4]heptan-7-yl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine as a core scaffold . The ultimate stereocenter at C3 of the piperidine ring is set by the choice of L-serine and utilizes precedented chemistry to arrive at ®-tert-butyl 2,2-dimethyl-4- (prop-1-en-2-yl)oxazolidine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrrolo[2,3-d]pyrimidin-4-yl group, a piperidine ring, and a carbamate group .


Physical And Chemical Properties Analysis

The density of this compound is approximately 1.327±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Kambappa et al. (2017) involved the synthesis of derivatives related to pyrrolo[2,3-d]pyrimidine, demonstrating significant anti-angiogenic and DNA cleavage activities. These activities suggest potential as anticancer agents due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).

Molecular Structure and Assembly

Research by Acosta et al. (2013) on closely related compounds highlighted different ring conformations and hydrogen-bonded assemblies in various dimensions. This study aids in understanding the molecular structures and interactions of such compounds (Acosta et al., 2013).

Catalyzed Synthesis for Chemical Intermediates

Khashi et al. (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This process, catalyzed by 4-(N,N-dimethylamino)pyridine, is significant for creating intermediates in chemical reactions (Khashi et al., 2015).

Synthesis of Isoxazolines and Isoxazoles

Rahmouni et al. (2014) reported on the synthesis of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, representing another application in the realm of heterocyclic chemistry (Rahmouni et al., 2014).

Inhibition of Xanthine Oxidase

A study by Seela et al. (1984) synthesized N-methyl isomers of pyrrolo[2,3-d]pyrimidine, finding them to be inhibitors of xanthine oxidase. This points towards potential applications in treating diseases related to oxidative stress (Seela et al., 1984).

Antibacterial Activity

Merugu et al. (2010) conducted a study focusing on the synthesis of piperidine-containing pyrimidine imines and their antibacterial activity. Such research is crucial in developing new antimicrobial agents (Merugu et al., 2010).

Synthesis of Chromene Compounds

Abdelwahab and Fekry (2022) synthesized chromene compounds with potential analgesic and anticonvulsant activities. These compounds could be beneficial in pharmacology and medicinal chemistry (Abdelwahab & Fekry, 2022).

Mechanism of Action

This compound has been identified as a JAK1 selective inhibitor . JAK1 is a type of protein kinase, and inhibitors of these proteins can be used in the treatment of various diseases.

Biochemical Analysis

Biochemical Properties

LX7101 interacts with several enzymes and proteins, primarily LIMK1/2 and ROCK2 . It has IC50 values of 24, 1.6, and 10 nM for LIMK1, LIMK2, and ROCK2, respectively . The nature of these interactions involves the inhibition of these enzymes, which play crucial roles in actin dynamics and subsequently key cellular functions such as proliferation and migration .

Cellular Effects

LX7101 has significant effects on various types of cells and cellular processes. It influences cell function by altering the cellular ratio between filamentous and globular actin, which regulates processes such as cell motility, proliferation, and migration . LX7101 also has positive effects on body weight, beta-cell preservation and mass, and cardiac function .

Molecular Mechanism

The molecular mechanism of LX7101 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. LX7101 is a dual LIM-kinase and ROCK inhibitor, enhancing fluid outflow through the trabecular meshwork of the eye . It also displays potent inhibition of Akt1 .

Temporal Effects in Laboratory Settings

Over time, LX7101 has shown to have a good safety profile and efficacy in lowering intraocular pressure . It has been well tolerated at doses up to 0.5% in non-GLP single dose studies .

Dosage Effects in Animal Models

In animal models, LX7101 has shown significant intraocular pressure (IOP) reduction at time points ranging from 1 h to 6 h post administration . It was well tolerated at doses up to 0.5% in non-GLP single dose studies .

Transport and Distribution

The transport and distribution of LX7101 within cells and tissues are not explicitly detailed in the available literature. It is known that LX7101 is a topically-delivered inhibitor, suggesting that it may be distributed through diffusion or active transport mechanisms .

properties

IUPAC Name

[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O3/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPNYABQEOGNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192189-69-7
Record name LX-7101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192189697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LX-7101
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LX-7101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B3C4ZT96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-(4-((Benzyloxycarbonylamino)methyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamido)phenyl dimethylcarbamate (0.140 g, 0.239 mmol) from example 19, step E, Pd/C (10% Pd/C, Pearlman), and methanol (5 mL) were combined and hydrogenated overnight at 1 atmosphere. The reaction was filtered through celite, concentrated under vacuum, and purified by neutral phase prep-HPLC to give the title compound as the acetate salt in 52% yield.
Name
3-(4-((Benzyloxycarbonylamino)methyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamido)phenyl dimethylcarbamate
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate
Reactant of Route 2
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate
Reactant of Route 3
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate
Reactant of Route 4
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate
Reactant of Route 5
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate
Reactant of Route 6
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate

Q & A

Q1: What are the main targets of LX7101 and how does its inhibition mechanism contribute to its therapeutic potential in glaucoma?

A1: LX7101 acts as a dual inhibitor of LIM-kinase (LIMK) and Rho-associated protein kinase (ROCK) [, ]. Both LIMK and ROCK are involved in the regulation of the actin cytoskeleton, which plays a crucial role in maintaining the outflow of aqueous humor from the eye. [] By inhibiting these kinases, LX7101 aims to relax the trabecular meshwork and increase outflow facility, thereby reducing intraocular pressure (IOP), a key factor in glaucoma [].

Q2: What structural features of LX7101 contribute to its improved stability compared to earlier LIMK inhibitors?

A2: Early LIMK inhibitors faced challenges with poor aqueous stability due to the presence of a central urea moiety prone to solvolysis []. LX7101 overcomes this issue by replacing the labile urea with a more hindered amide group, significantly enhancing its aqueous stability []. Additionally, the incorporation of specific solubilizing groups contributes to its favorable properties for topical ocular administration [].

Q3: How did the structure-activity relationship (SAR) studies contribute to the development of LX7101 and similar compounds?

A3: Extensive SAR studies focused on three key modification sites of the LX7101 scaffold, leading to a series of novel LIMK inhibitors with a tricyclic hinge-binding motif based on the pyrrolopyrimidine core []. This research demonstrated that these modifications yielded compounds with improved selectivity for LIMK and enhanced on-target activity compared to earlier compounds like LX7101 []. These findings provide valuable insights for developing potent and selective LIMK inhibitors.

Q4: What is the evidence supporting the efficacy of LX7101 in treating glaucoma?

A4: Preclinical studies demonstrated that LX7101 effectively lowered IOP in a mouse model of ocular hypertension []. Following promising preclinical results, LX7101 advanced to Phase 1 clinical trials in glaucoma patients, where it successfully demonstrated efficacy in reducing IOP []. These findings highlight the therapeutic potential of LX7101 as a treatment option for glaucoma.

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